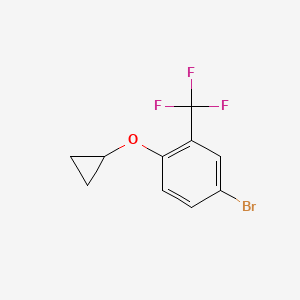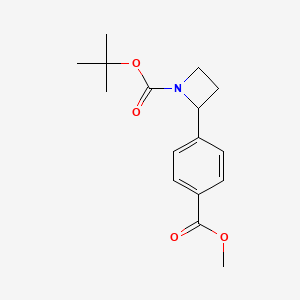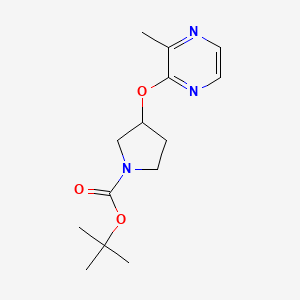![molecular formula C17H15N3O2 B13968651 2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile](/img/structure/B13968651.png)
2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE is a complex organic compound known for its unique chemical structure and properties. This compound is part of the malononitrile family, which is widely used in organic synthesis due to its reactivity and versatility. The presence of the chromenyl group and the diethylamino substituent makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon bonds between an aldehyde or ketone and an active methylene compound like malononitrile. The reaction is usually catalyzed by a base such as piperidine or pyridine and carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE involves its interaction with various molecular targets and pathways. The chromenyl group and the diethylamino substituent play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler compound with similar reactivity but lacking the chromenyl and diethylamino groups.
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: A derivative of malononitrile with additional functional groups.
Benzylidenemalononitrile: Another derivative used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-((7-(DIETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL)METHYLENE)MALONONITRILE is unique due to its combination of the chromenyl group and the diethylamino substituent. This combination enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C17H15N3O2 |
|---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
2-[[7-(diethylamino)-2-oxochromen-3-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H15N3O2/c1-3-20(4-2)15-6-5-13-8-14(7-12(10-18)11-19)17(21)22-16(13)9-15/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZDAYDADAZFYDEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{(4-Methylphenyl)[4-(1H-pyrrol-1-yl)phenyl]methyl}-1H-imidazole](/img/structure/B13968571.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13968589.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13968597.png)

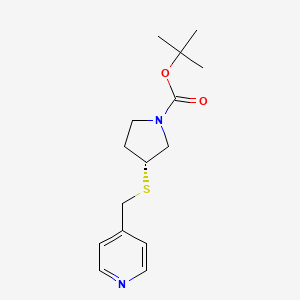
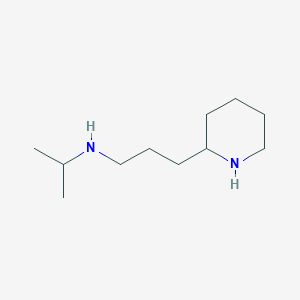
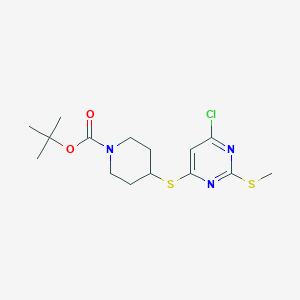

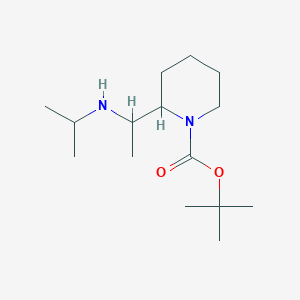

![(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone](/img/structure/B13968634.png)
